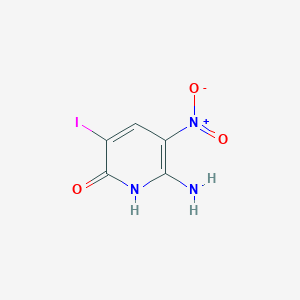

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclocondensation reactions, as seen in the efficient synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Another example is the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, which was achieved by the selective oxidation of a nitroso group to a nitro group using tert-butyl hydroperoxide .

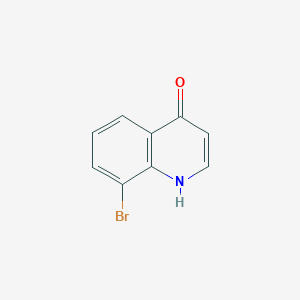

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed two types of crystallographically independent molecules with slight geometrical differences . The presence of intramolecular N-H...O hydrogen bonds and intermolecular interactions such as N-H...N and N-H...O hydrogen bonds are common features in these compounds .

Chemical Reactions Analysis

The reactivity of these compounds often involves their functional groups, such as amino, nitro, and nitroso groups. For example, the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols lead to regio- and stereoselective addition reactions . The nitroso group in some compounds can be selectively oxidized to a nitro group, as seen in the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .

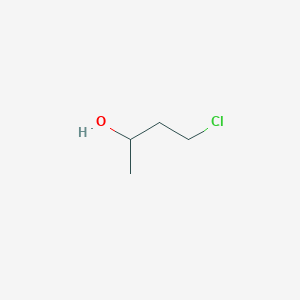

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonding, as well as other intermolecular interactions, affects their solubility, stability, and crystalline properties. For example, the 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is described as a crystalline substance, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture . The crystal packing can involve extensive hydrogen bonding networks, leading to different dimensionalities in the crystal structures .

Wissenschaftliche Forschungsanwendungen

-

- Imidazo[1,2-a]pyridines are common structural motifs in many significant heterocycles having application in medicinal chemistry .

- They are used in the design and synthesis of unreported heterocyclic scaffolds for therapeutic applications .

- Some established drugs, such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis), contain the imidazo[1,2-a]pyridine core structure .

-

- Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .

- They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Eigenschaften

IUPAC Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCFDIDAMTMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457355 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one | |

CAS RN |

642460-96-6 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)